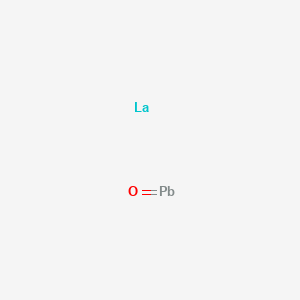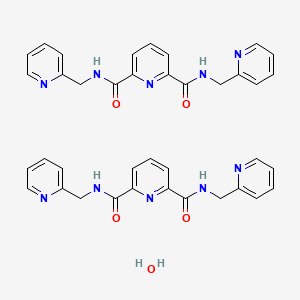
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is a complex organic compound that belongs to the family of pyridine carboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate typically involves the condensation of pyridine-2,6-dicarboxylic acid with pyridine-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine carboxamides .
Scientific Research Applications
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal ions, making them useful in various catalytic and biochemical processes .
Comparison with Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Similar structure but with a propanediamide backbone.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of pyridine.
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but with different substituents.
Uniqueness: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
486633-07-2 |
|---|---|
Molecular Formula |
C38H36N10O5 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate |
InChI |
InChI=1S/2C19H17N5O2.H2O/c2*25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15;/h2*1-11H,12-13H2,(H,22,25)(H,23,26);1H2 |
InChI Key |
AGPMVKATFVYZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


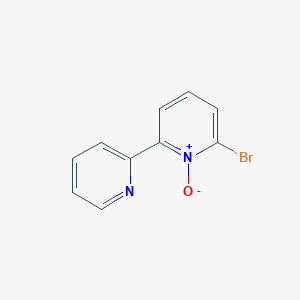
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

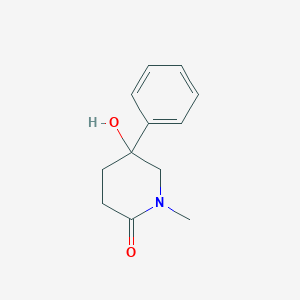
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
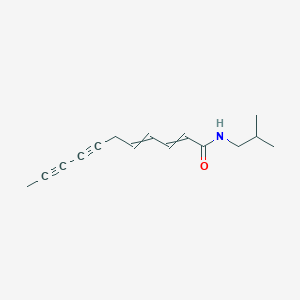
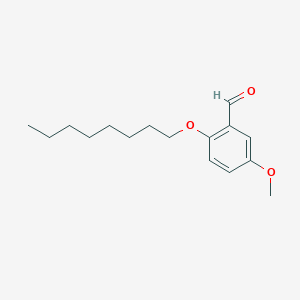
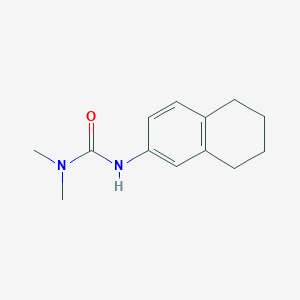
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

